Ethyl allophanate
Overview
Description
. It is a derivative of carbamic acid and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Ethyl allophanate is a chemical compound with the formula C4H8N2O3 It is known to participate in reactions involving isocyanates .
Mode of Action
The mode of action of this compound involves its interaction with isocyanates. In a two-step mechanism for isocyanate excess, allophanate is an intermediate towards urethane formation via a six-centered transition state . This reaction has a barrier of 62.6 kJ/mol .
Biochemical Pathways
The biochemical pathways involving this compound are related to the metabolism of s-triazine herbicides and the resin building block melamine . Allophanate hydrolase, an enzyme that catalyzes the reaction of allophanate and water to produce bicarbonate and ammonium , plays a significant role in these pathways.
Result of Action
The result of this compound’s action is the formation of urethane and the release of isocyanate . This occurs through a 1,3-H shift between the nitrogens of allophanate and the cleavage of the C–N bond .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of excess isocyanate . Allophanate formation can occur under conditions of elevated temperature and the presence of excess isocyanate . Like the urethane bond, at temperatures above 100-150 °c, the allophanate linkage will revert to the urethane and the free isocyanate .
Biochemical Analysis
Biochemical Properties
Ethyl allophanate plays a significant role in biochemical reactions, particularly in the formation of urethanes and polyurethanes. It interacts with enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate to produce ammonium and carbon dioxide . This interaction is crucial for the metabolism of nitrogen-containing compounds in various organisms. Additionally, this compound can form intermediates in the synthesis of polyurethanes, which are widely used in industrial applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in nitrogen metabolism, leading to changes in the levels of metabolites such as ammonium and carbon dioxide . These changes can impact cellular functions, including energy production and biosynthesis of essential biomolecules. Furthermore, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to allophanate hydrolase, resulting in the hydrolysis of allophanate to ammonium and carbon dioxide . This binding interaction is essential for the regulation of nitrogen metabolism in cells. Additionally, this compound may influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including disruptions in nitrogen metabolism and cellular toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as allophanate hydrolase, which catalyzes the hydrolysis of allophanate to produce ammonium and carbon dioxide . This reaction is a key step in the nitrogen cycle, contributing to the recycling of nitrogen in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in nitrogen metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The distribution of this compound within cells is important for understanding its role in cellular processes and its potential impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can interact with enzymes and other biomolecules to exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl allophanate can be synthesized through the reaction of ethyl carbamate with phosgene or by the reaction of urea with ethyl chloroformate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl allophanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl carbamate and carbon dioxide.
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Substitution: this compound can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Hydrolysis: Ethyl carbamate and carbon dioxide.
Oxidation: Corresponding oxides.
Substitution: Substituted carbamates.
Scientific Research Applications
Ethyl allophanate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Methyl allophanate: Similar structure but with a methyl group instead of an ethyl group.
Propyl allophanate: Similar structure but with a propyl group instead of an ethyl group.
Butyl allophanate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific reactivity and the balance between its hydrophobic ethyl group and hydrophilic carbamate group. This balance makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
ethyl N-carbamoylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPSKJRLDSJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060818 | |
Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-36-8 | |
Record name | Ethyl N-(aminocarbonyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl allophanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl allophanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119864 | |
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Record name | Ethyl allophanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbamic acid, N-(aminocarbonyl)-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (aminocarbonyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL ALLOPHANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4EN328CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl allophanate?
A1: The molecular formula of this compound is C4H8N2O3, and its molecular weight is 132.12 g/mol.
Q2: Can you describe the synthesis of Diethyl azodicarboxylate (DEAD) and Diethylhydrazodicarboxylate (DEHD) from this compound?
A3: A study describes a facile synthesis of DEAD and DEHD starting from this compound. [] The process involves a two-step, one-pot reaction. Firstly, this compound undergoes bromination in chloroform, yielding N-brominated intermediates. Subsequently, a Hofmann-type rearrangement is induced by adding 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) in ethanol, ultimately forming DEHD. Notably, the reaction requires a strong, non-nucleophilic base like DBU for successful Hofmann rearrangement.
Q3: Are there any known analytical methods for detecting and quantifying this compound?
A5: Gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in complex mixtures, such as crystal deposits from diesel engine exhaust. [] This technique separates the compounds based on their volatility and then identifies them based on their mass-to-charge ratio.
Q4: What are the potential environmental impacts of this compound?
A4: The provided research does not contain specific information regarding the ecotoxicological effects or environmental fate of this compound. Further investigation is needed to assess its potential impact on the environment.
Q5: Have there been any studies on the toxicity of this compound?
A5: While the provided research mentions this compound in various contexts, none of the abstracts explicitly discuss its toxicity profile. Further studies are needed to establish its safety profile and potential adverse effects.
Q6: Can you tell me about the historical context and milestones in the research of this compound?
A8: While a comprehensive historical timeline isn't provided, the research highlights some milestones. The isolation of this compound from the marine sea anemone Anthopleura pacifica marked its first discovery in this organism. [] Additionally, research from the 1970s explored the psychotropic properties of ortho-chlorophenyl this compound (SCS 100). [, , ] This suggests ongoing interest in understanding the compound's diverse properties and potential applications.
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